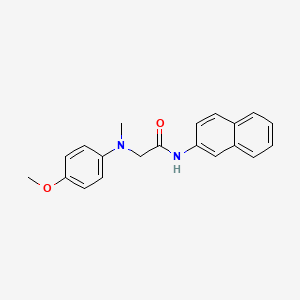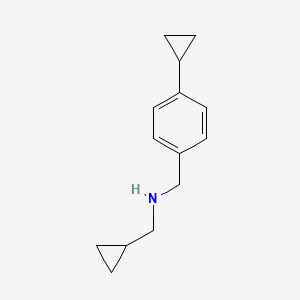
Disodium bis(methoxycarbonyl)thiophene-3,4-bis(olate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium bis(methoxycarbonyl)thiophene-3,4-bis(olate) is a chemical compound with the molecular formula C8H6Na2O6S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of disodium bis(methoxycarbonyl)thiophene-3,4-bis(olate) typically involves the following steps:
Starting Materials: The synthesis begins with thiophene-3,4-dicarboxylic acid as the primary starting material.
Esterification: The carboxylic acid groups are esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the dimethyl ester derivative.
Oxidation: The thiophene ring is then oxidized using an oxidizing agent like hydrogen peroxide or potassium permanganate to introduce hydroxyl groups at the 3 and 4 positions.
Neutralization: The resulting dihydroxy compound is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods: Industrial production of disodium bis(methoxycarbonyl)thiophene-3,4-bis(olate) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of thiophene-3,4-dicarboxylic acid are esterified in industrial reactors.
Continuous Oxidation: The oxidation step is carried out in continuous flow reactors to ensure efficient and consistent production.
Automated Neutralization: The neutralization process is automated to maintain precise control over the pH and yield of the final product.
化学反応の分析
Types of Reactions: Disodium bis(methoxycarbonyl)thiophene-3,4-bis(olate) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form thiophene-3,4-dioxide derivatives.
Reduction: Reduction reactions can convert the compound into thiophene-3,4-diol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation Products: Thiophene-3,4-dioxide derivatives.
Reduction Products: Thiophene-3,4-diol derivatives.
Substitution Products: Halogenated thiophene derivatives.
科学的研究の応用
Disodium bis(methoxycarbonyl)thiophene-3,4-bis(olate) has several scientific research applications:
Organic Electronics: It is used as a building block for the synthesis of organic semiconductors and conductive polymers.
Materials Science: The compound is utilized in the development of advanced materials with unique electronic and optical properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic applications.
作用機序
The mechanism of action of disodium bis(methoxycarbonyl)thiophene-3,4-bis(olate) involves its ability to interact with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific proteins and enzymes, modulating their activity.
Pathways Involved: It can influence cellular signaling pathways, including those involved in oxidative stress and inflammation.
類似化合物との比較
- Disodium 2,5-bis(methoxycarbonyl)thiophene-3,4-diolate
- Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate
Comparison: Disodium bis(methoxycarbonyl)thiophene-3,4-bis(olate) is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct electronic properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable compound for various applications in organic electronics and materials science.
特性
分子式 |
C8H8Na2O6S |
|---|---|
分子量 |
278.19 g/mol |
InChI |
InChI=1S/C8H8O6S.2Na/c1-13-7(11)5-3(9)4(10)6(15-5)8(12)14-2;;/h9-10H,1-2H3;; |
InChIキー |
ZJTBQUZDXYGWOG-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C(=C(S1)C(=O)OC)O)O.[Na].[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


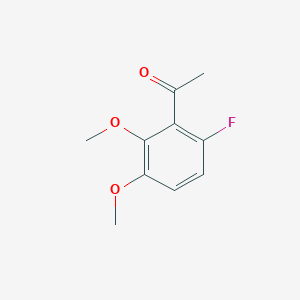

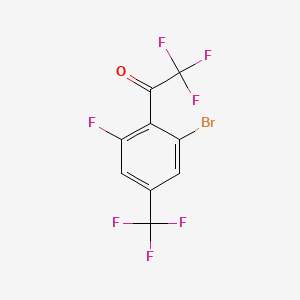
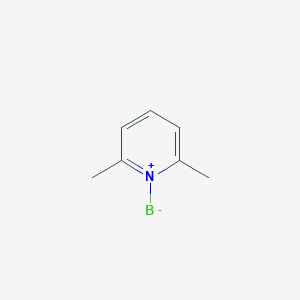
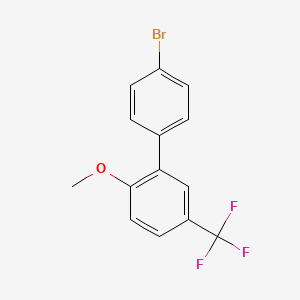
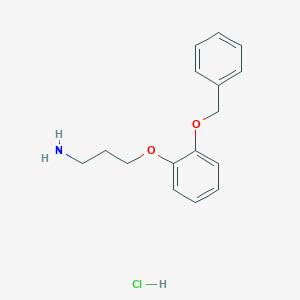
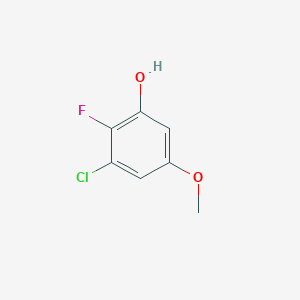
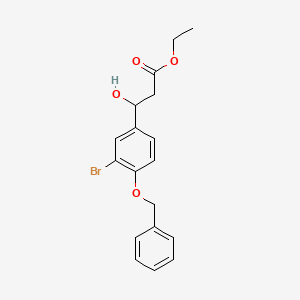
![3-[[3,5-Dimethyl-4-(1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-9-yloxy)benzoyl]amino]-3-phenylpropanoic acid](/img/structure/B14772357.png)
![Tert-butyl 3-[2-aminopropanoyl(methyl)amino]piperidine-1-carboxylate](/img/structure/B14772367.png)
![Iron, [N-[1-[9-[3,5-bis(1,1-dimethylethyl)phenyl]-1,10-phenanthrolin-2-yl-kappaN1,kappaN10]ethylidene]-2,6-dimethylbenzenamine-kappaN]dichloro-](/img/structure/B14772377.png)
